2-[3-(Dimethylamino)propoxy]-3-methoxybenzaldehyde hydrochloride
Description
Properties
IUPAC Name |
2-[3-(dimethylamino)propoxy]-3-methoxybenzaldehyde;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3.ClH/c1-14(2)8-5-9-17-13-11(10-15)6-4-7-12(13)16-3;/h4,6-7,10H,5,8-9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWFJBNXPHIOQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=C(C=CC=C1OC)C=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Dimethylamino)propoxy]-3-methoxybenzaldehyde hydrochloride typically involves multiple steps. One common method starts with the preparation of 3-methoxybenzaldehyde, which is then subjected to a series of reactions to introduce the dimethylamino and propoxy groups. The final step involves the formation of the hydrochloride salt to improve solubility and stability.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. The use of catalysts and solvents is also common to facilitate the reactions and improve the overall process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Dimethylamino)propoxy]-3-methoxybenzaldehyde hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(3-(Dimethylamino)propoxy)-3-methoxybenzoic acid.
Reduction: 2-(3-(Dimethylamino)propoxy)-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[3-(Dimethylamino)propoxy]-3-methoxybenzaldehyde hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-[3-(Dimethylamino)propoxy]-3-methoxybenzaldehyde hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with enzymes or receptors, potentially altering their activity. The propoxy chain and methoxybenzaldehyde moiety may also contribute to its overall effects by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **2-(3-(Dimethylamino)propoxy)-4-methoxybenzaldehyde
- **2-(3-(Dimethylamino)propoxy)-3-ethoxybenzaldehyde
- **2-(3-(Dimethylamino)propoxy)-3-methoxybenzyl alcohol
Uniqueness
2-[3-(Dimethylamino)propoxy]-3-methoxybenzaldehyde hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its solubility in water, facilitated by the hydrochloride salt form, also sets it apart from other similar compounds.
Biological Activity
2-[3-(Dimethylamino)propoxy]-3-methoxybenzaldehyde hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Chemical Formula : C₁₁H₁₅ClN₁O₃
- Molecular Weight : 245.70 g/mol
This compound features a methoxy group, a dimethylamino group, and an aldehyde functional group, which contribute to its biological activity.
The biological activity of this compound primarily involves interactions with various molecular targets. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as detoxification and cellular signaling.
- Cellular Signaling Modulation : It may modulate pathways related to cell proliferation and apoptosis, influencing cancer cell growth.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Antioxidant Properties : The compound has shown potential in reducing oxidative stress markers in cellular models.
- Neuroprotective Effects : Some studies indicate that it may exert protective effects on neuronal cells, possibly through modulation of neurotransmitter systems.
Data Table: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antitumor | Inhibits growth of melanoma cells | |
| Antioxidant | Reduces oxidative stress in vitro | |
| Neuroprotective | Protects neuronal cells from damage |
Case Study 1: Antitumor Activity
A study investigated the effects of this compound on melanoma cells. The results demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. Mechanistic studies revealed that this effect was associated with the downregulation of key proteins involved in cell survival pathways.
Case Study 2: Neuroprotective Effects
In a model of neurodegeneration, the compound was administered to neuronal cultures exposed to oxidative stress. The findings indicated a marked reduction in cell death and preservation of mitochondrial function, suggesting its potential as a neuroprotective agent.
Pharmacokinetics
The pharmacokinetic profile of this compound is not extensively documented; however, preliminary data suggest:
- Solubility : Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).
- Metabolism : Likely metabolized by liver enzymes, similar to other compounds with methoxy and dimethylamino groups.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[3-(dimethylamino)propoxy]-3-methoxybenzaldehyde hydrochloride, and how do reaction conditions influence yield?
- Methodology :
- Alkylation of benzaldehyde precursors : React 3-methoxy-4-hydroxybenzaldehyde with 3-(dimethylamino)propyl chloride in the presence of a strong base (e.g., Cs₂CO₃) in DMF at 80–100°C for 12–24 hours .
- Acidification : Treat the free base with HCl in dioxane to form the hydrochloride salt .
- Yield optimization : Adjust stoichiometry (1:1.2 molar ratio of aldehyde to alkylating agent) and use inert atmosphere to minimize oxidation. Typical yields range from 60–85% depending on purification methods (e.g., column chromatography vs. recrystallization) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical toolkit :
- 1H-NMR : Confirm substitution patterns (e.g., δ 9.00 ppm for aldehyde proton in DMSO-d₆) and dimethylamino group integration (δ 2.54 ppm for –N(CH₃)₂) .
- HPLC : Use C18 columns with UV detection at 254 nm; ≥98% purity is acceptable for biological assays .
- Mass spectrometry : ESI-MS (positive mode) for molecular ion verification (expected [M+H]+: ~310.2) .
Q. What stability considerations are critical for long-term storage?
- Storage protocol :
- Store at –20°C in airtight, light-protected containers under nitrogen.
- Avoid aqueous solutions (hydrolysis risk); reconstitute in anhydrous DMSO or ethanol for assays .
- Monitor degradation via TLC or HPLC every 6 months .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for this compound across studies?
- Troubleshooting :
- Solvent effects : Compare NMR in DMSO-d₆ vs. CDCl₃; dimethylamino protons may shift due to H-bonding in polar solvents .
- Impurity identification : Use LC-MS to detect byproducts (e.g., incomplete alkylation or oxidation of the aldehyde group) .
- Cross-validate : Reference patent data (e.g., EP 4374877 A2) for synthetic intermediates and spectral benchmarks .
Q. What strategies mitigate low solubility in aqueous buffers during biological assays?
- Approaches :
- Co-solvents : Use cyclodextrins (5–10% w/v) or DMSO (≤0.1% final concentration) to enhance solubility without cytotoxicity .
- pH adjustment : Test solubility in PBS at pH 4.5–7.4; protonation of dimethylamino group improves hydrophilicity .
- Prodrug design : Synthesize ester or amide derivatives for improved bioavailability .
Q. How can isotopic labeling (e.g., deuterium) be incorporated for pharmacokinetic studies?
- Synthetic route :
- Replace dimethylamine with deuterated dimethylamine-d₆ in the alkylation step .
- Validate labeling efficiency via mass spectrometry (e.g., +6 Da shift) .
Safety and Compliance
- PPE requirements : Use nitrile gloves, lab coat, and fume hood for synthesis; respiratory protection if aerosolized .
- Waste disposal : Neutralize with sodium bicarbonate before incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
